molecular formula C12H16O4 B8374000 6-(4-Methoxyphenyl)-[1,4]-dioxepan-6-ol

6-(4-Methoxyphenyl)-[1,4]-dioxepan-6-ol

Cat. No.: B8374000
M. Wt: 224.25 g/mol
InChI Key: KESYBLLBCRBOKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Methoxyphenyl)-[1,4]-dioxepan-6-ol is a bicyclic ether derivative featuring a 1,4-dioxepane core substituted at the 6-position with a 4-methoxyphenyl group and a hydroxyl group. The methoxyphenyl moiety introduces strong electron-donating properties due to the para-methoxy substituent, which significantly influences the compound’s electronic structure and photophysical behavior.

Properties

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

6-(4-methoxyphenyl)-1,4-dioxepan-6-ol

InChI

InChI=1S/C12H16O4/c1-14-11-4-2-10(3-5-11)12(13)8-15-6-7-16-9-12/h2-5,13H,6-9H2,1H3

InChI Key

KESYBLLBCRBOKL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(COCCOC2)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: UV-Vis Absorption Characteristics

Compound Substituents λ_max (nm) Intensity Broadening
6l 2-,6-,8-(4-methoxyphenyl) ~320 Low High
6h 2-(4-methoxyphenyl), 6,8-F 315–330 Moderate Moderate
6k 2-Cl, 6,8-F 305–310 High Low

Emission Spectroscopy in Polar Solvents

The emission behavior in dimethylformamide (DMF) highlights the role of substituents in intramolecular charge transfer (ICT):

  • Compound 6l displays reduced emission intensity and a red shift (λ_em ≈ 450 nm) due to strong electron donation from methoxy groups, which stabilizes the excited state but disrupts ICT efficiency .
  • Compound 6h exhibits a red-shifted emission maximum (λ_em ≈ 440 nm) with an additional low-intensity band, attributed to excited-state interactions or re-absorption effects .
  • Chloro-substituted analogs (e.g., 6k) show higher emission intensity at shorter wavelengths (λ_em ≈ 410 nm), as electron-withdrawing Cl groups enhance ICT .

Table 2: Emission Properties in DMF

Compound Substituents λ_em (nm) Intensity Notes
6l 2-,6-,8-(4-methoxyphenyl) ~450 Low Red shift, poor ICT
6h 2-(4-methoxyphenyl), 6,8-F ~440 Moderate Dual bands, solvent interaction
6k 2-Cl, 6,8-F ~410 High Enhanced ICT

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